REACTION_CXSMILES
|
C[O:2][C:3]([CH:5]1[CH2:9][CH:8]([F:10])[CH2:7][N:6]1[C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])=[O:4].[OH-].[Na+]>CO>[C:14]([O:13][C:11]([N:6]1[CH2:7][CH:8]([F:10])[CH2:9][CH:5]1[C:3]([OH:4])=[O:2])=[O:12])([CH3:17])([CH3:15])[CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1N(CC(C1)F)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo, water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC(C1)F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |